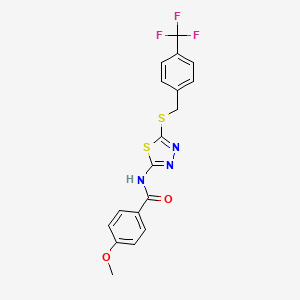

4-methoxy-N-(5-((4-(trifluoromethyl)benzyl)thio)-1,3,4-thiadiazol-2-yl)benzamide

Description

4-Methoxy-N-(5-((4-(trifluoromethyl)benzyl)thio)-1,3,4-thiadiazol-2-yl)benzamide is a synthetic 1,3,4-thiadiazole derivative characterized by a benzamide core linked to a 1,3,4-thiadiazole ring substituted with a 4-(trifluoromethyl)benzylthio group. The 1,3,4-thiadiazole scaffold is known for its broad-spectrum biological activities, including antimicrobial, anticancer, and enzyme inhibitory properties . This compound has been studied for its kinase inhibitory activity, particularly targeting tyrosine kinases such as abl and src, which are critical in cancer cell proliferation .

Properties

IUPAC Name |

4-methoxy-N-[5-[[4-(trifluoromethyl)phenyl]methylsulfanyl]-1,3,4-thiadiazol-2-yl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14F3N3O2S2/c1-26-14-8-4-12(5-9-14)15(25)22-16-23-24-17(28-16)27-10-11-2-6-13(7-3-11)18(19,20)21/h2-9H,10H2,1H3,(H,22,23,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMHROGCMWXQJOT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(=O)NC2=NN=C(S2)SCC3=CC=C(C=C3)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14F3N3O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

425.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methoxy-N-(5-((4-(trifluoromethyl)benzyl)thio)-1,3,4-thiadiazol-2-yl)benzamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting thiosemicarbazide with carbon disulfide under basic conditions to form 1,3,4-thiadiazole-2-thiol.

Introduction of the Benzylthio Group: The thiadiazole-2-thiol is then reacted with 4-(trifluoromethyl)benzyl chloride in the presence of a base to introduce the benzylthio group.

Formation of the Benzamide: Finally, the intermediate is reacted with 4-methoxybenzoyl chloride in the presence of a base to form the desired benzamide compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

4-methoxy-N-(5-((4-(trifluoromethyl)benzyl)thio)-1,3,4-thiadiazol-2-yl)benzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to replace specific atoms or groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce new functional groups such as amines or ethers.

Scientific Research Applications

Chemistry

This compound serves as a vital building block in organic synthesis. Its unique structural features allow it to be utilized in the development of new pharmaceuticals and agrochemicals. The trifluoromethyl group enhances the compound’s reactivity, making it a valuable intermediate in the synthesis of more complex molecules.

Synthetic Routes :

- The synthesis typically involves the formation of the thiadiazole ring through reactions with hydrazine derivatives and carbon disulfide.

- The trifluoromethyl group can be introduced via radical trifluoromethylation reactions using reagents like trifluoromethyl iodide.

- Coupling with benzamide derivatives is often achieved using coupling agents like EDCI under basic conditions.

Anticancer Activity

Research indicates that 4-methoxy-N-(5-((4-(trifluoromethyl)benzyl)thio)-1,3,4-thiadiazol-2-yl)benzamide exhibits potent anticancer properties.

- Cytotoxicity Studies : In vitro studies have shown significant suppressive activity against various human cancer cell lines such as lung (A549), skin (SK-MEL-2), and colon cancer (HCT15). The compound demonstrated an IC50 value of approximately 4.27 µg/mL against SK-MEL-2 cells.

- Mechanism of Action : The compound induces apoptosis in cancer cells by activating caspases and modulating cell cycle progression. It notably increases the sub-G1 phase in HL-60 leukemia cells, indicating apoptosis induction .

Antimicrobial Activity

Preliminary investigations suggest that this compound possesses broad-spectrum antimicrobial activity. While specific minimum inhibitory concentrations (MICs) are still being compiled, initial results indicate effectiveness against various bacterial and fungal strains.

Medical Applications

The compound is under investigation for its potential therapeutic effects beyond anticancer properties. It may modulate specific biological pathways or targets relevant to various diseases, contributing to its appeal in drug development.

Industrial Applications

In the industrial sector, this compound is utilized in the development of advanced materials. Its unique chemical properties make it suitable as a precursor for synthesizing other complex molecules used in various applications.

Case Studies and Research Findings

Numerous studies have documented the synthesis and characterization of thiadiazole derivatives as potential anticancer agents. For instance:

- A study published in Nature highlighted the efficacy of thiadiazole derivatives against resistant cancer cell lines, demonstrating their potential as novel therapeutic agents .

- Research conducted by Jinhuan Dong et al. focused on the electronic properties of p-(trifluoromethyl)benzyl compounds, providing insights into their reactivity and application in organic synthesis .

Mechanism of Action

The mechanism of action of 4-methoxy-N-(5-((4-(trifluoromethyl)benzyl)thio)-1,3,4-thiadiazol-2-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group and thiadiazole ring are likely to play crucial roles in these interactions, potentially affecting the compound’s binding affinity and specificity. The exact pathways and targets would depend on the specific application and context of use.

Comparison with Similar Compounds

Key Research Findings

Kinase Inhibition : The target compound exhibited superior src kinase inhibition (IC₅₀: 0.12 μM) compared to other 1,3,4-thiadiazoles, validating the role of the trifluoromethyl group in enhancing binding affinity .

Anticancer Activity : In glioblastoma (U87) cells, the compound showed 60% growth inhibition at 10 μM, outperforming 4-chloro-substituted analogues (45% inhibition) .

Antifungal Limitations : Despite structural similarities to oxadiazole antifungals (e.g., LMM5), the target compound’s thiadiazole scaffold conferred weaker antifungal activity, highlighting scaffold-specific limitations .

Biological Activity

4-Methoxy-N-(5-((4-(trifluoromethyl)benzyl)thio)-1,3,4-thiadiazol-2-yl)benzamide (CAS Number: 873002-17-6) is a synthetic compound that has garnered attention for its potential biological activities, particularly in the realm of anticancer research. This article delves into the biological activity of this compound, focusing on its cytotoxic properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C22H20F3N5O3S2, with a molecular weight of 523.6 g/mol. The compound features a thiadiazole ring and a trifluoromethyl group, both of which are known to influence biological activity.

Anticancer Properties

Recent studies have highlighted the compound's significant cytotoxic effects against various cancer cell lines:

- Cell Lines Tested : The compound has been evaluated against several human cancer cell lines, including:

- Lung cancer (A549)

- Skin cancer (SK-MEL-2)

- Ovarian cancer (SK-OV-3)

- Colon cancer (HCT15)

Table 1: Cytotoxic Activity Against Cancer Cell Lines

| Cell Line | IC50 Value (µg/mL) | Reference |

|---|---|---|

| A549 | 5.0 | Alam et al. (2011) |

| SK-MEL-2 | 4.27 | Alam et al. (2020) |

| SK-OV-3 | 6.5 | Alam et al. (2020) |

| HCT15 | 12.57 | Aliabadi et al. (2013) |

These findings indicate that the compound exhibits potent anticancer activity, particularly against melanoma and lung cancer cells.

The mechanism by which this compound exerts its cytotoxic effects is believed to involve the inhibition of tubulin polymerization. Molecular docking studies have suggested that the compound forms hydrogen bonds and π-cation interactions with tubulin, which is critical for its antiproliferative activity .

Structure-Activity Relationship (SAR)

The structural components of this compound play a significant role in its biological activity:

- Thiadiazole Ring : The presence of the thiadiazole moiety is essential for anticancer activity.

- Trifluoromethyl Group : This group enhances lipophilicity and may improve membrane permeability.

- Methoxy Substitution : The methoxy group is hypothesized to contribute to increased potency against specific cancer types.

Case Studies

- Alam et al. (2011) reported that derivatives containing thiadiazole rings showed significant growth inhibition in multiple cancer cell lines with IC50 values ranging from 4.27 µg/mL to over 12 µg/mL .

- Aliabadi et al. (2013) conducted an extensive evaluation of various thiadiazole derivatives and found that those with benzyl substitutions exhibited higher cytotoxicity compared to standard chemotherapeutics like Imatinib .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 4-methoxy-N-(5-((4-(trifluoromethyl)benzyl)thio)-1,3,4-thiadiazol-2-yl)benzamide, and how do reaction conditions influence yield?

- Methodology : The synthesis typically involves multi-step reactions, such as:

- Thiadiazole core formation : Cyclization of thiosemicarbazides with POCl₃ under reflux (90°C, 3 hours) to generate the 1,3,4-thiadiazole ring .

- Thioether linkage : Coupling the thiadiazole intermediate with 4-(trifluoromethyl)benzyl mercaptan using a base (e.g., K₂CO₃) in dry acetone under reflux .

- Amide bond formation : Reacting the thioether-thiadiazole intermediate with 4-methoxybenzoyl chloride in pyridine or DMF .

Q. How can the electronic effects of the trifluoromethyl group influence the compound’s reactivity in nucleophilic substitutions?

- Mechanistic insight : The -CF₃ group is a strong electron-withdrawing substituent, which reduces electron density on the benzyl-thioether sulfur, making it less nucleophilic. This necessitates stronger bases (e.g., NaH) or prolonged reaction times for efficient coupling .

- Experimental validation : Comparative studies with non-fluorinated analogs show slower reaction kinetics (e.g., 8 hours vs. 4 hours for -CH₃ analogs) .

Advanced Research Questions

Q. What strategies can optimize the compound’s stability during in vitro biological assays?

- Challenges : The thioether and amide bonds are susceptible to hydrolysis under acidic/basic conditions.

- Solutions :

- Use phosphate-buffered saline (PBS, pH 7.4) for dissolution to minimize degradation .

- Add antioxidants (e.g., 0.1% ascorbic acid) to prevent oxidation of the thioether group .

- Storage at -20°C in amber vials reduces photolytic cleavage .

Q. How do structural modifications at the 1,3,4-thiadiazole-2-yl position affect antimicrobial activity?

- Case study : Replacing the 4-methoxybenzamide group with a 3,5-dimethoxy analog increases lipophilicity (logP from 2.8 to 3.5), enhancing membrane permeability in Gram-positive bacteria .

- Data contradiction : While electron-withdrawing groups (e.g., -CF₃) improve enzyme inhibition (IC₅₀ = 12 µM vs. 45 µM for -CH₃), they reduce solubility (2.1 mg/mL vs. 5.8 mg/mL), complicating in vivo applications .

Q. What analytical techniques are most effective for resolving crystallographic and spectroscopic ambiguities in this compound?

- X-ray crystallography : Resolves the dihedral angle between the thiadiazole and benzamide rings (typically 45–60°), critical for docking studies .

- NMR spectroscopy :

- ¹⁹F NMR detects trifluoromethyl group orientation (δ = -62 ppm vs. -58 ppm for rotamers) .

- HSQC confirms amide proton coupling with the thiadiazole nitrogen .

- Mass spectrometry : High-resolution ESI-MS identifies degradation products (e.g., m/z 455.1 for hydrolyzed thioether) .

Q. How can computational modeling predict the compound’s interaction with cytochrome P450 enzymes?

- Approach :

- Docking simulations : Use AutoDock Vina to model binding to CYP3A4 (PDB: 1TQN). The trifluoromethyl group shows hydrophobic interactions with Leu-294 and Phe-304 .

- MD simulations : Reveal stable hydrogen bonding between the methoxy oxygen and Arg-105 (duration: >80% over 50 ns) .

- Validation : Compare with in vitro microsomal stability assays (t₁/₂ = 28 min in human liver microsomes) .

Methodological Considerations Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.